![molecular formula C13H12N4S2 B2734872 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile CAS No. 265314-47-4](/img/structure/B2734872.png)
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile (4AMS2PPM5PC) is a small molecule that has been studied extensively for its potential applications in various scientific research fields, including drug discovery, synthetic biology, and biochemistry. 4AMS2PPM5PC is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms, which makes it an ideal candidate for a variety of biochemical and physiological processes. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis and Reactions of Pyrimidine Derivatives : Research has explored the synthesis of various pyrimidine derivatives, including those related to 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile. These studies have focused on the reactions of these compounds with different alkylating agents and nucleophiles, leading to the formation of diverse pyrimidine structures (Briel et al., 2002).
Antimicrobial Properties
- Antibacterial Activity of Pyrimidine Derivatives : Some studies have synthesized pyrimidine derivatives and evaluated their antibacterial activity. These compounds were synthesized using a one-pot, three-component reaction and tested for their effectiveness against various bacterial strains (Rostamizadeh et al., 2013).
Spectroscopic Analysis
- Spectroscopic Investigation : The structural and spectroscopic properties of similar pyrimidine derivatives have been investigated using techniques like FT-IR and FT-Raman. These studies provide insights into the molecular structure and stability of these compounds (Alzoman et al., 2015).
Structural Characterization
- X-ray Diffraction Analysis : Research has been conducted on the structural characterization of pyrimidine carbonitrile derivatives, including X-ray diffraction analysis. This research provides detailed insights into the molecular conformation and crystal packing of these compounds (Al-Wahaibi et al., 2021).
Corrosion Inhibition
- Surface Properties and Corrosion Inhibition : Studies have been carried out on the surface properties of pyrimidine derivatives, including their role as corrosion inhibitors. This research evaluates the efficiency of these compounds in preventing corrosion on metal surfaces in acidic environments (Abdel Hameed et al., 2020).
Antiviral Properties
- Antiviral Activity : There has been research on the synthesis of pyrimidine derivatives with potential antiviral properties. These studies involve the examination of their effects on various viruses, including herpes simplex and retroviruses (Holý et al., 2002).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : Research includes the synthesis of pyrimidine derivatives and their evaluation as potential anticancer agents. These studies assess the cytotoxic effects of these compounds on various cancer cell lines (Rahmouni et al., 2016).
Antimicrobial Activity Screening
- Molecular Docking and Antimicrobial Screening : Studies also include the synthesis and characterization of pyrimidine carbonitrile derivatives, followed by screening for antimicrobial activity. Molecular docking studies are conducted to understand the interaction between these compounds and bacterial proteins (Bhat & Begum, 2021).
Eigenschaften
IUPAC Name |
4-amino-6-methylsulfanyl-2-(phenylsulfanylmethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-18-13-10(7-14)12(15)16-11(17-13)8-19-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRHGMCVQBXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)
![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)
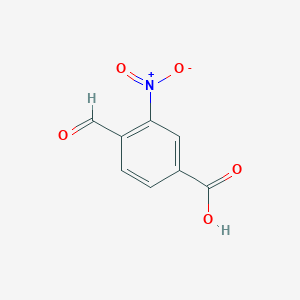
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)
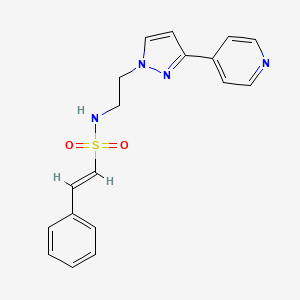
![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)
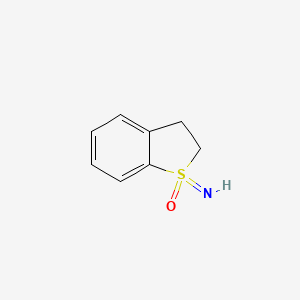
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
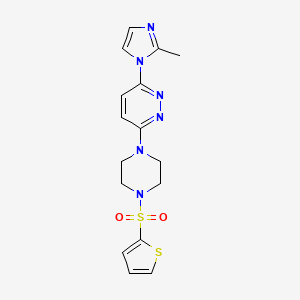
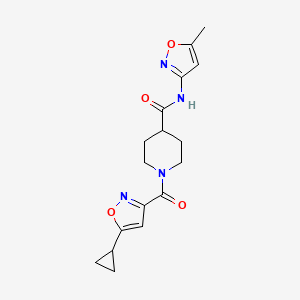
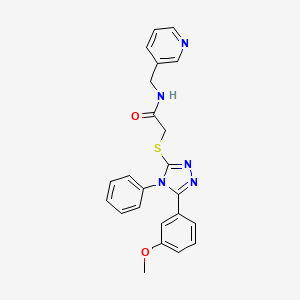
![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)